(Pro3)-dynorphin A (1-11) amide

Catalog No.
S12788446
CAS No.
M.F
C66H108N22O12
M. Wt
1401.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Pro3)-dynorphin A (1-11) amide

Product Name

(Pro3)-dynorphin A (1-11) amide

IUPAC Name

1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]-N-[1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[2-[(1,6-diamino-1-oxohexan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C66H108N22O12

Molecular Weight

1401.7 g/mol

InChI

InChI=1S/C66H108N22O12/c1-5-39(4)53(62(99)83-47(21-13-31-78-66(74)75)63(100)88-33-15-23-51(88)61(98)80-44(54(69)91)18-9-10-28-67)86-57(94)46(20-12-30-77-65(72)73)81-56(93)45(19-11-29-76-64(70)71)82-58(95)48(34-38(2)3)84-59(96)49(36-40-16-7-6-8-17-40)85-60(97)50-22-14-32-87(50)52(90)37-79-55(92)43(68)35-41-24-26-42(89)27-25-41/h6-8,16-17,24-27,38-39,43-51,53,89H,5,9-15,18-23,28-37,67-68H2,1-4H3,(H2,69,91)(H,79,92)(H,80,98)(H,81,93)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,94)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)

InChI Key

FWFMDUHCMOVSLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N

(Pro3)-dynorphin A (1-11) amide is a synthetic analog of the endogenous opioid peptide dynorphin A, specifically derived from its first eleven amino acids. Dynorphin A, a member of the dynorphin family, primarily interacts with kappa opioid receptors and plays significant roles in pain modulation, stress response, and neuroprotection. The compound's structure features an amide group at the C-terminus, which is crucial for enhancing its stability and biological activity compared to its linear counterparts.

The synthesis of (Pro3)-dynorphin A (1-11) amide typically involves peptide coupling reactions, where amino acids are sequentially linked to form the desired peptide chain. This process can include:

  • Solid-phase peptide synthesis: A common method for constructing peptides where the growing chain is attached to an insoluble resin.
  • Amidation reactions: The terminal carboxylic acid group of the peptide is converted into an amide to enhance stability and receptor binding affinity.

(Pro3)-dynorphin A (1-11) amide exhibits significant biological activities primarily through its interaction with kappa opioid receptors. Research indicates that it can:

  • Activate kappa opioid receptors with high affinity, leading to analgesic effects.
  • Modulate neurotransmitter release and intracellular signaling pathways, particularly by influencing calcium ion influx in neuronal cells .
  • Exhibit non-opioid receptor-mediated effects, which may contribute to its unique pharmacological profile .

The synthesis of (Pro3)-dynorphin A (1-11) amide can be achieved through various methods:

  • Solid-phase synthesis: This involves the stepwise addition of protected amino acids to a resin-bound growing peptide chain. Once the sequence is complete, deprotection and cleavage from the resin yield the free peptide.
  • Cyclization techniques: Some studies have explored cyclization methods, such as ring-closing metathesis, to enhance receptor selectivity and stability .
  • Modification of amino acid residues: Substitutions at specific positions can improve binding affinity and selectivity for kappa opioid receptors .

(Pro3)-dynorphin A (1-11) amide has potential applications in:

  • Pain management: Its kappa receptor activity makes it a candidate for developing analgesics that may avoid some side effects associated with mu opioid receptor agonists.
  • Neurobiology research: Understanding its mechanisms can provide insights into stress response and addiction pathways.
  • Therapeutic development: It may serve as a lead compound for designing new drugs targeting kappa opioid receptors for various neurological disorders.

Interaction studies have demonstrated that (Pro3)-dynorphin A (1-11) amide effectively binds to kappa opioid receptors, influencing cellular responses such as:

  • Calcium signaling: Inducing calcium influx in neuronal cells, which is critical for neurotransmitter release .
  • Adenylyl cyclase inhibition: This action contributes to its analgesic properties by modulating cAMP levels within cells .

Several compounds share structural similarities with (Pro3)-dynorphin A (1-11) amide. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
Dynorphin A17 amino acids; binds primarily to kappa receptorsFull-length peptide with broader physiological effects
Dynorphin A (1-13)Shorter analog; retains key pharmacophoreSimilar activity but less potent than (Pro3)-dynorphin A (1-11) amide
Cyclic dynorphinsCyclized forms of dynorphins; enhanced stabilityImproved receptor selectivity and binding affinity
NalbuphineKappa agonist; used clinically for pain reliefMixed agonist-antagonist properties

The uniqueness of (Pro3)-dynorphin A (1-11) amide lies in its specific modifications that enhance receptor selectivity while maintaining significant biological activity. Its design aims to optimize therapeutic potential while minimizing adverse effects commonly associated with traditional opioids.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

18

Exact Mass

1400.85170697 g/mol

Monoisotopic Mass

1400.85170697 g/mol

Heavy Atom Count

100

Dates

Last modified: 08-09-2024

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